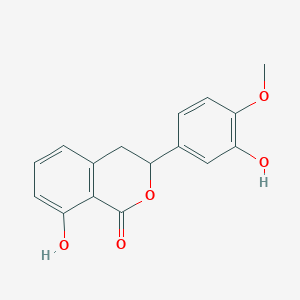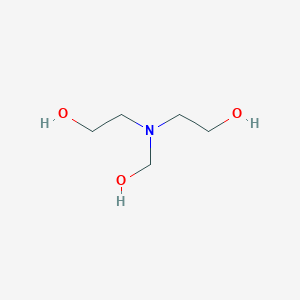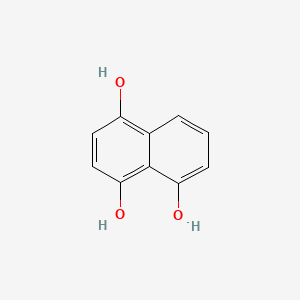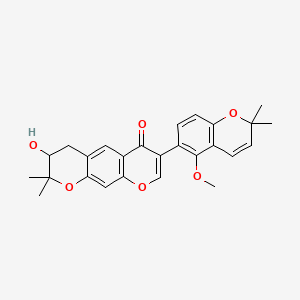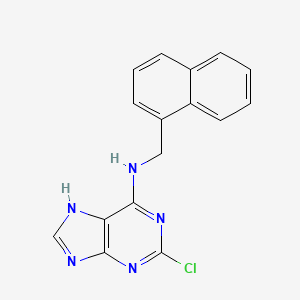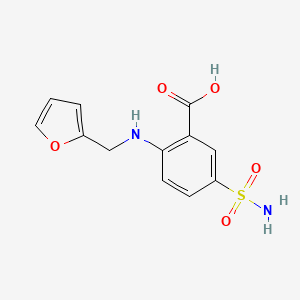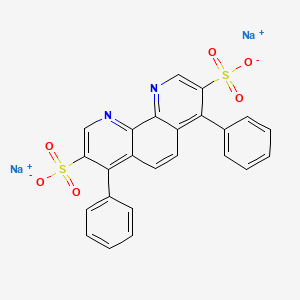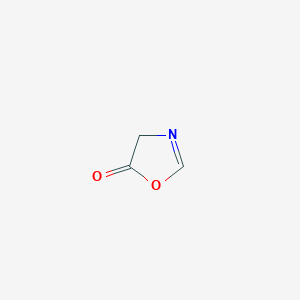
5(4H)-Oxazolone
Descripción general
Descripción
5(4H)-Oxazolone is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its diverse reactivity and utility in various chemical and biological applications. Its structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5(4H)-Oxazolone can be synthesized through several methods. One common approach involves the cyclocondensation of aryl or heteroaryl aldehydes with hydroxylamine hydrochloride and β-ketoesters. This reaction is typically catalyzed by nano-SiO2–H2SO4 under green conditions . Another method employs magnesium oxide nanoparticles (nano-MgO) to catalyze a one-pot three-component reaction of hydroxylamine hydrochloride with aryl aldehydes and β-oxoesters .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow photochemical synthesis. This method involves a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions . This approach is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5(4H)-Oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of oxazolone.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted oxazolones, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
5(4H)-Oxazolone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Isoxazol-5(4H)-ones: These compounds share a similar structure but differ in their reactivity and applications.
Pyrazoles: Pyrazoles are another class of heterocyclic compounds with comparable properties but distinct chemical behavior.
Imidazoles: Imidazoles are structurally related but exhibit different reactivity patterns and biological activities.
Uniqueness: 5(4H)-Oxazolone is unique due to its versatile reactivity and broad range of applications. Its ability to participate in diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
4H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDTMGGYNCQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487428 | |
| Record name | 5(4H)-Oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-24-5 | |
| Record name | 5(4H)-Oxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


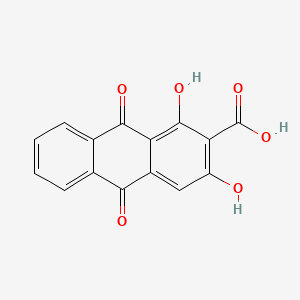
![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)

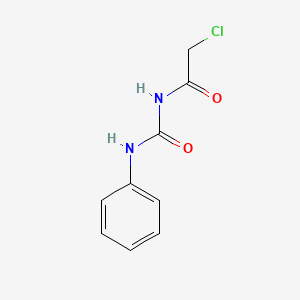
![[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one](/img/structure/B3052908.png)
